(E)-11,13-Tetradecadienyl acetate

Vue d'ensemble

Description

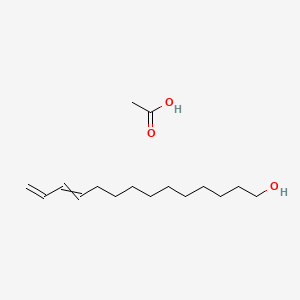

(E)-11,13-Tetradecadienyl acetate is an organic compound with the molecular formula C16H28O2. It is a type of acetate ester derived from 11,13-tetradecadien-1-ol. This compound is characterized by the presence of two double bonds in the 11th and 13th positions of the tetradecadien chain, with an E-configuration at the 11th position .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-11,13-Tetradecadienyl acetate typically involves the esterification of 11,13-tetradecadien-1-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but often employs continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of the compound on a large scale with minimal impurities .

Analyse Des Réactions Chimiques

Types of Reactions

(E)-11,13-Tetradecadienyl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated derivatives.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of 11,13-tetradecadien-1-al or 11,13-tetradecadienoic acid.

Reduction: Formation of 11,13-tetradecan-1-ol acetate.

Substitution: Formation of 11,13-tetradecadien-1-ol derivatives with different functional groups.

Applications De Recherche Scientifique

Chemistry

(E)-11,13-Tetradecadienyl acetate serves as a reagent in organic synthesis. Its unique structure allows it to be utilized as a standard in analytical chemistry for various experimental setups.

Key Reactions:

- Oxidation: Converts to aldehydes or carboxylic acids.

- Reduction: Can be reduced to form saturated derivatives.

- Substitution: The acetate group can be substituted with other functional groups.

Biology

The compound plays a critical role in insect pheromone communication. It is primarily used to attract male insects for mating purposes.

Case Study:

Research has shown that this compound effectively attracts male moths such as Acleris fimbriana. This application is significant for pest management strategies, particularly in agricultural practices where mating disruption is employed.

Medicine

Emerging studies indicate potential therapeutic applications of this compound:

- Anti-inflammatory Activity: Preliminary research suggests that this compound may modulate inflammatory pathways.

- Antimicrobial Properties: Investigations are ongoing to determine its efficacy against various bacterial strains.

Pheromone Communication

Research indicates that this compound is effective in attracting male insects. Its pheromonal activity has implications for controlling pest populations through targeted trapping methods.

Field Trials:

Field trials have demonstrated the efficacy of this compound in trapping studies for various Lepidoptera species.

Medicinal Research

Emerging studies suggest potential therapeutic applications:

- Inflammation Studies: Investigations into the modulation of inflammatory pathways.

- Antimicrobial Testing: Ongoing research into its effects against specific bacterial strains.

Mécanisme D'action

The mechanism of action of (E)-11,13-Tetradecadienyl acetate involves its interaction with specific molecular targets, such as olfactory receptors in insects. The compound binds to these receptors, triggering a cascade of biochemical events that result in behavioral responses. In medicinal applications, it may interact with cellular pathways to exert anti-inflammatory or antimicrobial effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Z-11,13-Tetradecadien-1-ol acetate: Similar structure but with a Z-configuration at the 11th position.

11,13-Dimethyl-12-tetradecen-1-ol acetate: Contains additional methyl groups and a different position of the double bond.

Uniqueness

(E)-11,13-Tetradecadienyl acetate is unique due to its specific E-configuration at the 11th position, which influences its chemical reactivity and biological activity. This configuration can result in different interaction patterns with molecular targets compared to its Z-isomer .

Activité Biologique

(E)-11,13-Tetradecadienyl acetate is a chemical compound notable for its significant biological activities, particularly in the realm of insect pheromone communication and potential medicinal applications. This article explores its biological activity, mechanisms of action, and relevant case studies supported by diverse research findings.

Chemical Structure and Properties

- Chemical Formula: C16H28O2

- Molecular Weight: 252.39 g/mol

- CAS Number: 80625-43-0

The compound features a long carbon chain with two double bonds and an acetate functional group, which contributes to its unique properties and reactivity. Its specific E-configuration at the 11th position distinguishes it from other tetradecadienyl compounds, influencing its biological interactions.

This compound primarily functions as a sex pheromone in various insect species. It interacts with specific olfactory receptors in male insects, triggering behavioral responses essential for mating. The binding of this compound to olfactory receptors initiates a cascade of biochemical events that facilitate attraction and mating behaviors .

In addition to its role in insect communication, preliminary studies suggest that this compound may exhibit anti-inflammatory and antimicrobial properties. These effects are hypothesized to result from interactions with cellular pathways involved in immune responses.

Pheromone Communication

Research has demonstrated that this compound is effective in attracting male moths, particularly in the context of pest management. It has been utilized in trapping studies for species such as Acleris fimbriana and other Lepidoptera . The compound's pheromonal activity has implications for agricultural practices, particularly in controlling pest populations through mating disruption strategies.

Medicinal Applications

Emerging studies indicate potential therapeutic applications of this compound:

- Anti-inflammatory Activity: Preliminary research suggests that this compound may modulate inflammatory pathways, although detailed mechanisms remain to be elucidated.

- Antimicrobial Properties: Investigations into its antimicrobial effects are ongoing, with some studies indicating efficacy against certain bacterial strains .

Insect Behavior Studies

- Pheromone Trapping Efficacy:

- Field Trials:

Medicinal Research

- Inflammation Studies:

- Antimicrobial Testing:

Comparison with Similar Compounds

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Z-11,13-Tetradecadien-1-ol acetate | Similar structure but with Z-configuration at 11th position | Different reactivity patterns due to stereochemistry |

| 11,13-Dimethyl-12-tetradecen-1-ol acetate | Contains additional methyl groups and altered double bond positioning | Unique branching impacts on physical properties |

| (Z,E)-9,12-Tetradecadienyl acetate | Another isomer with different double bond positions | Used primarily as a sex pheromone in pest management |

The unique E-configuration of this compound significantly influences its chemical reactivity and biological activity compared to its Z-isomer counterparts.

Propriétés

IUPAC Name |

acetic acid;tetradeca-11,13-dien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2(3)4/h2-4,15H,1,5-14H2;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZHMTPVINHBOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C=CC=CCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70828076 | |

| Record name | Acetic acid--tetradeca-11,13-dien-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70828076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80625-43-0 | |

| Record name | Acetic acid--tetradeca-11,13-dien-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70828076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.